molecular formula C13H7Cl2N3O B335156 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone

1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone

Cat. No.: B335156
M. Wt: 292.12 g/mol
InChI Key: YBSHRWLGRKVOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, is characterized by the presence of a benzotriazole moiety attached to a 3,4-dichlorophenyl group via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone typically involves the reaction of 1H-benzotriazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives .

Scientific Research Applications

1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

  • 1H-benzotriazol-1-yl(4-chlorophenyl)methanone
  • 1H-benzotriazol-1-yl(2,4-dichlorophenyl)methanone
  • 1H-benzotriazol-1-yl(4-bromophenyl)methanone

Uniqueness: 1H-1,2,3-benzotriazol-1-yl(3,4-dichlorophenyl)methanone is unique due to the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring. This substitution pattern can significantly influence the compound’s reactivity and its interactions with biological targets .

Properties

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

benzotriazol-1-yl-(3,4-dichlorophenyl)methanone

InChI

InChI=1S/C13H7Cl2N3O/c14-9-6-5-8(7-10(9)15)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H

InChI Key

YBSHRWLGRKVOLP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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